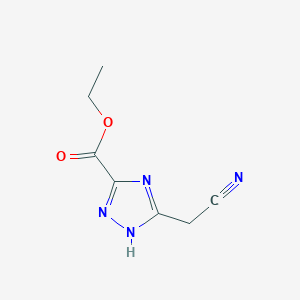

ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-13-7(12)6-9-5(3-4-8)10-11-6/h2-3H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOCBASJZWLQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with formic acid or its derivatives. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Structural and Spectroscopic Characterization

Molecular Formula : C₇H₈N₄O₂

Molecular Weight : 180.17 g/mol

Key Structural Elements :

-

Triazole Ring : Positions 1,2,4-nitrogen atoms with a cyanomethyl group at position 3 and an ethyl ester at position 5.

-

Functional Groups :

-

Cyanomethyl group (-CH₂CN): Potential for nucleophilic substitution or elimination.

-

Ethyl ester (-COOEt): Susceptible to hydrolysis or transesterification.

-

Spectroscopic Data

Spectroscopic characterization of related triazole derivatives (, ) provides a framework for analysis:

| Technique | Key Observations |

|---|---|

| ¹H NMR | - Cyanomethyl protons: ~2.5–3.5 ppm (singlet or multiplet) |

| - Ethyl ester protons: ~1.2–1.4 ppm (triplet, -CH₃), ~4.1–4.4 ppm (quartet, -OCH₂-) | |

| ¹³C NMR | - Cyanomethyl carbon: ~25–35 ppm |

| - Carbonyl carbon (ester): ~160–170 ppm | |

| HRMS | Confirms molecular formula (e.g., [M + H]⁺ = 180.17 for C₇H₈N₄O₂) |

Hydrolysis of the Ethyl Ester

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

This reaction is supported by analogous ester hydrolysis in triazole derivatives ( ).

Cyanomethyl Group Reactivity

The cyanomethyl group (-CH₂CN) may participate in:

-

Nucleophilic Substitution :

-

Reaction with alcohols or amines to form alkylated or amidated derivatives.

-

-

Elimination :

-

Dehydration to form alkynes or imines under basic conditions.

-

-

Hydrolysis :

-

Conversion to a carboxylic acid (-CH₂COOH) under acidic/basic conditions.

-

Triazole Ring Functionalization

The triazole ring may undergo:

-

Arylation :

-

Cycloaddition Reactions :

-

[3+2] cycloadditions with alkynes or azides, though regioselectivity may differ from 1,2,3-triazoles.

-

-

Hydrogenation :

-

Reduction of the triazole ring to form imidazole or other reduced heterocycles.

-

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate typically involves:

- Reagents : Ethyl cyanoacetate, hydrazine hydrate, formic acid or its derivatives.

- Conditions : Heating in solvents such as ethanol or methanol to facilitate cyclization.

In an industrial setting, optimization of reaction parameters like temperature and pressure enhances yield and efficiency. Continuous flow reactors may also be employed for large-scale production.

Chemical Reactions

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions can convert the cyano group to amines using sodium borohydride.

- Substitution : Nucleophilic substitution can occur at the cyano or ester groups.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Oxidation | Carboxylic acids |

| Reduction | Amines |

| Substitution | Azides and other substituted triazoles |

Chemistry

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can exhibit different chemical properties.

Biology

Research indicates that this compound may possess antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

The compound has been explored for its potential in drug development. Notably:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate | MCF-7 | 19.4 ± 0.22 |

| Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate | HCT-116 | 14.5 ± 0.30 |

| Doxorubicin | MCF-7 | 40.0 ± 3.9 |

These findings suggest that the compound could serve as a lead structure for further development of anticancer agents targeting specific pathways involved in tumor growth.

Industry

In industrial applications, ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is utilized in the production of agrochemicals and as an intermediate in synthesizing dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole carboxylates with diverse substituents at position 3 have been synthesized and studied. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Synthetic Methods: Ethyl triazole carboxylates are commonly synthesized via cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate . For example, ethyl 3-phenyl derivatives are obtained in 86% yield under optimized conditions , while attempts to synthesize dimethoxyphenyl analogs faced challenges due to poor cyclization efficiency . The cyanomethyl derivative likely follows a similar pathway but may require adjusted conditions due to the reactivity of the nitrile group.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Substituents like –CF3 (in 3-trifluoromethylphenyl) and –CN (cyanomethyl) increase electrophilicity at the triazole ring, enhancing reactivity in cross-coupling or nucleophilic substitution reactions. For instance, the nitrile group in the cyanomethyl derivative can participate in click chemistry or act as a precursor to amines via reduction . Electron-Donating Groups (EDGs): Methoxy (–OMe) or pyridinyl groups improve solubility and stabilize charge-transfer interactions. The 2-pyridinyl derivative exhibits coordination capability with transition metals, as evidenced by its use in metallo-organic frameworks .

Thermal Stability: Derivatives with aromatic substituents (e.g., phenyl, pyridinyl) generally exhibit higher melting points (158–179°C) compared to aliphatic analogs. The cyanomethyl variant’s melting point is unreported but expected to be lower due to reduced crystallinity from the flexible –CH2CN group.

Applications: Pharmaceuticals: The 3-trifluoromethylphenyl derivative is investigated for kinase inhibition , while the morpholinoethyl analog (CAS 1416340-93-6) is used in preclinical drug safety studies . Material Science: Pyridinyl-substituted triazoles serve as ligands in catalytic systems . Environmental Chemistry: Triazole intermediates like methyl 3-(2-(2,2-difluoroethoxy)phenyl)sulfonamido derivatives are studied for biodegradation pathways .

Research Findings and Challenges

- Synthetic Challenges: Cyclization efficiency varies with substituent bulkiness. For example, the 3,4,5-trimethoxyphenyl derivative (4f) was synthesized in 74% yield , whereas sterically hindered analogs (e.g., 2,4-dimethoxyphenyl) showed minimal conversion . The cyanomethyl group’s small size may favor cyclization, but its electron-withdrawing nature could necessitate acid/base catalysis.

- Spectroscopic Data: NMR spectra of analogs reveal distinct shifts; e.g., the 3-methyl derivative (4b) shows a singlet at δ 2.62 ppm for the CH3 group, while the phenyl analog (4c) exhibits aromatic protons at δ 7.39–8.01 ppm . The cyanomethyl group’s –CH2– protons are expected near δ 3.5–4.0 ppm.

Biological Activity

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate can be synthesized through various methods involving reactions with ethyl cyanoacetate and other reagents under specific conditions. The compound exhibits a triazole ring structure that is crucial for its biological activity. The general synthesis route includes:

- Reagents : Ethyl cyanoacetate, bases (e.g., sodium hydride), and solvents (e.g., DMF).

- Conditions : Reactions typically occur at elevated temperatures to facilitate cyclization and substitution reactions.

Anticancer Activity

Research indicates that compounds containing the triazole moiety, including ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate, exhibit significant anticancer properties. A study evaluated the cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results demonstrated that derivatives of triazoles can inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate | MCF-7 | 19.4 ± 0.22 |

| Ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate | HCT-116 | 14.5 ± 0.30 |

| Doxorubicin | MCF-7 | 40.0 ± 3.9 |

These findings suggest that the compound could serve as a lead structure for further development of anticancer agents targeting specific pathways involved in tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate has shown promising antimicrobial activity. A study assessed its efficacy against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | >0.50 |

| Escherichia coli | 0.30 - 0.35 | >0.60 |

The compound exhibited potent antibacterial effects and showed synergistic activity when combined with standard antibiotics like Ciprofloxacin .

The biological activity of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), leading to inhibition of essential metabolic pathways.

- Receptor Modulation : The compound may also act as an agonist or antagonist for various receptors involved in cell signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential of ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate in drug development:

- Cytotoxicity Studies : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines.

- Antimicrobial Efficacy : The compound demonstrated effective inhibition of biofilm formation in bacterial cultures, indicating its potential use in treating infections resistant to conventional antibiotics.

- In Silico Studies : Molecular docking simulations suggest that ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate binds effectively to target proteins involved in cancer progression and microbial resistance .

Q & A

Q. What are the optimal synthetic routes for ethyl 3-(cyanomethyl)-1H-1,2,4-triazole-5-carboxylate?

The compound can be synthesized via cyclocondensation reactions. A validated method involves reacting carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions in ethanol. Key parameters include:

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on:

- 1H NMR : Peaks at δ 4.3–4.5 ppm (OCH2CH3 triplet) and δ 2.6–3.0 ppm (cyanomethyl singlet).

- LC-MS : Molecular ion peaks [M+H]+ at m/z 247–307 for analogous triazole carboxylates.

- Elemental analysis : Carbon (C: 42–60%) and nitrogen (N: 13–29%) content validation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this triazole derivative?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

- Energy barriers : Identify rate-limiting steps in cyclocondensation.

- Solvent effects : Simulate ethanol vs. DMF polarity impacts on reaction efficiency.

- Machine learning : Train models on existing triazole synthesis data to predict optimal conditions (e.g., temperature, catalyst) .

Q. What strategies improve regioselective substitution at the triazole core?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., carboxylate) direct substitutions to the 3-position.

- Catalysis : Lewis acids (e.g., ZnCl2) enhance cyanomethyl group introduction.

- Temperature : Lower temperatures (0–25°C) favor kinetic control for selective modifications .

Q. What advanced analytical techniques resolve purity and stability challenges?

- HPLC-PDA : Detect impurities at <0.1% using C18 columns (acetonitrile/water gradient).

- DSC/TGA : Assess thermal stability (decomposition onset >150°C for similar triazoles).

- NMR kinetics : Monitor hydrolytic degradation in aqueous buffers (pH 7.4) .

Q. How can bioactivity studies be designed for this compound?

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based protocols.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Molecular docking : Predict binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. What reactor design considerations apply to scaled-up synthesis?

- Continuous-flow systems : Improve heat/mass transfer for exothermic cyclocondensation.

- Membrane separation : Purify intermediates via nanofiltration (MWCO 300–500 Da).

- Process control : Implement PAT (Process Analytical Technology) for real-time pH and temperature monitoring .

Contradictions and Mitigations

- Safety data gaps : While similar triazoles are classified as non-hazardous, cyanomethyl derivatives may release HCN under extreme conditions. Conduct TGA-MS to assess thermal decomposition risks .

- Yield variability : Substituted triazoles show yield fluctuations (74–89%) based on steric hindrance. Optimize stoichiometry (1:1.2 hydrazide:formimidate ratio) to improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.